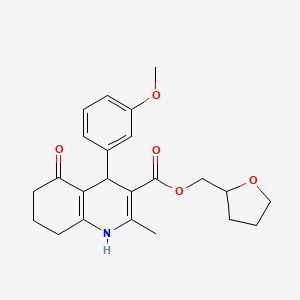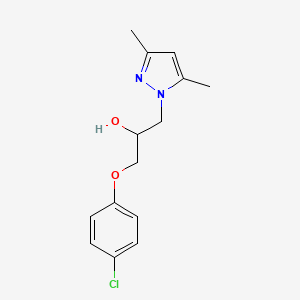![molecular formula C16H25NO7 B5231332 2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)
2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as DMAEE and is widely used in the synthesis of different organic compounds.
作用機序
DMAEE works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This results in an increase in the levels of acetylcholine, which enhances cognitive function and memory. DMAEE has also been shown to have antioxidant properties, which protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
DMAEE has been shown to have various biochemical and physiological effects on the body. It has been shown to improve cognitive function and memory in animal studies. DMAEE has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, DMAEE has been shown to have a protective effect on the liver, reducing liver damage caused by oxidative stress.
実験室実験の利点と制限
DMAEE has several advantages for lab experiments. It is readily available and relatively inexpensive. DMAEE is also stable and easy to handle, making it an ideal compound for use in different experiments. However, DMAEE has some limitations as well. It can be toxic in high doses, and caution must be taken when handling this compound. Additionally, DMAEE has limited solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DMAEE. One potential area of research is the development of new organic compounds using DMAEE as a starting material. Additionally, further research is needed to understand the full extent of DMAEE's cognitive-enhancing properties and its potential use in treating cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of DMAEE on the body and its potential toxicity.
Conclusion:
In conclusion, DMAEE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is commonly used in the synthesis of different organic compounds and has been shown to have cognitive-enhancing and antioxidant properties. While DMAEE has several advantages for lab experiments, caution must be taken when handling this compound due to its potential toxicity. There are several future directions for research on DMAEE, including the development of new organic compounds and further investigation into its cognitive-enhancing properties.
合成法
DMAEE is synthesized by reacting 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. The resulting product is then reacted with ethylenediamine to form 2-(2-(3,4-dimethylphenoxy)ethoxy)ethylamine. Finally, the amine group is converted to the 2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) form by reacting with ethanedioic acid.
科学的研究の応用
DMAEE has various scientific research applications due to its unique chemical properties. It is commonly used in the synthesis of different organic compounds such as surfactants, polymers, and resins. DMAEE is also used as a stabilizer in different chemical reactions and as a corrosion inhibitor in various industrial applications.
特性
IUPAC Name |
2-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-12-3-4-14(11-13(12)2)18-10-9-17-8-6-15-5-7-16;3-1(4)2(5)6/h3-4,11,15-16H,5-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXDVDKKEWUGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)

![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)